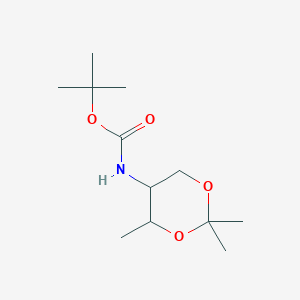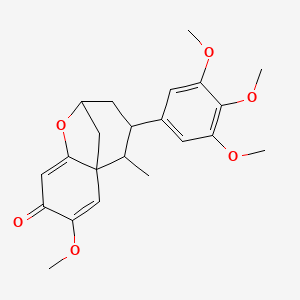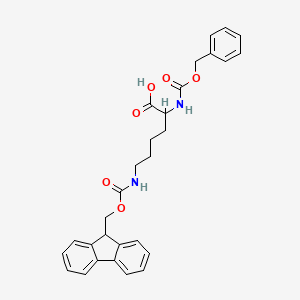
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine is a derivative of the amino acid lysine, modified with two protective groups: carbobenzyloxy (Cbz) at the alpha-amino group and fluorenylmethyloxycarbonyl (Fmoc) at the epsilon-amino group. This compound is widely used in peptide synthesis and chemical research due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Cbz-Nepsilon-Fmoc-L-lysine typically involves the protection of the lysine molecule’s amino groups. The alpha-amino group is protected with the Cbz group, while the epsilon-amino group is protected with the Fmoc group. The process generally includes:
Protection of the Alpha-Amino Group: Lysine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form Nalpha-Cbz-L-lysine.
Protection of the Epsilon-Amino Group: The Nalpha-Cbz-L-lysine is then reacted with Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and Fmoc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Coupling: Peptide coupling reagents such as HATU or EDCI are used in the presence of bases like DIPEA.
Major Products Formed
Deprotected Lysine: Removal of both protective groups yields free lysine.
Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.
Applications De Recherche Scientifique
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine is extensively used in:
Peptide Synthesis: As a protected lysine derivative, it is a crucial building block in solid-phase peptide synthesis.
Chemical Research: Used in the study of peptide and protein interactions, and in the development of new synthetic methodologies.
Biological Research: Employed in the synthesis of biologically active peptides and proteins for research purposes.
Medical Research: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Mécanisme D'action
The primary function of Nalpha-Cbz-Nepsilon-Fmoc-L-lysine is to serve as a protected lysine derivative in peptide synthesis. The protective groups (Cbz and Fmoc) prevent unwanted side reactions during peptide bond formation. The Cbz group is stable under acidic conditions, while the Fmoc group is stable under basic conditions, allowing for selective deprotection and sequential peptide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalpha-Cbz-L-lysine: Similar but lacks the Fmoc group, making it less versatile in peptide synthesis.
Nepsilon-Fmoc-L-lysine: Similar but lacks the Cbz group, limiting its use in certain synthetic applications.
Uniqueness
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine’s dual protection makes it uniquely suited for complex peptide synthesis, offering flexibility in deprotection and coupling reactions .
Propriétés
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKPRSYVVUBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)

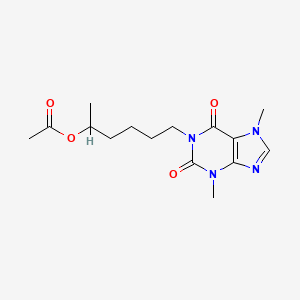
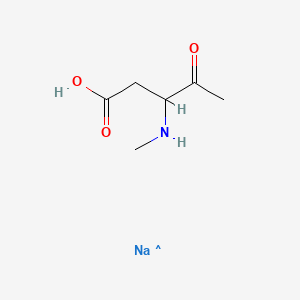
![[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)
![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)
![1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol](/img/structure/B12318355.png)
![3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione](/img/structure/B12318360.png)
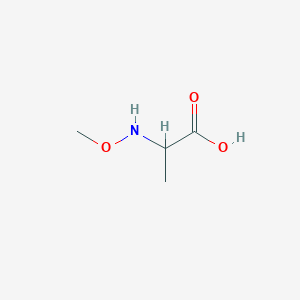

![(2beta,3beta,5beta,22R,24R)-2,3,14,25-Tetrahydroxy-20,22-[(1-methylethylidene)bis(oxy)]-ergost-7-en-6-one](/img/structure/B12318374.png)
![(3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate](/img/structure/B12318377.png)
